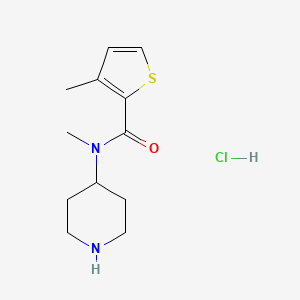
N,3-dimethyl-N-(piperidin-4-yl)thiophene-2-carboxamide hydrochloride
描述
N,3-dimethyl-N-(piperidin-4-yl)thiophene-2-carboxamide hydrochloride is a useful research compound. Its molecular formula is C12H19ClN2OS and its molecular weight is 274.81 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N,3-Dimethyl-N-(piperidin-4-yl)thiophene-2-carboxamide hydrochloride is a chemical compound with significant biological activity, particularly in the fields of antimicrobial and anti-inflammatory research. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound has the molecular formula and is synthesized through the reaction of 3-methylthiophene-2-carboxylic acid with N-methylpiperidine. The synthesis typically employs coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP), followed by treatment with hydrochloric acid to yield the hydrochloride salt.
Antimicrobial Properties
This compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its efficacy against various pathogens, with minimum inhibitory concentration (MIC) values indicating strong antibacterial properties.
| Pathogen | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.22 - 0.25 | 0.5 |
| Staphylococcus epidermidis | 0.25 - 0.30 | 0.6 |
The compound's ability to inhibit biofilm formation was also significant, outperforming traditional antibiotics like Ciprofloxacin in reducing biofilm formation by Staphylococcus species .
Anti-inflammatory Effects
Research indicates that this compound may possess anti-inflammatory properties by modulating specific molecular targets involved in inflammatory pathways. It is hypothesized to inhibit enzymes that contribute to inflammation, thus offering potential therapeutic benefits for inflammatory diseases.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes.
- Receptor Binding : It can bind to specific receptors, modulating their activity and influencing cellular responses.
This dual mechanism suggests a multifaceted approach to its therapeutic potential .
Case Studies
- Antibacterial Activity : A study evaluated several derivatives similar to this compound for their antimicrobial properties. The results showed that certain derivatives had MIC values as low as 0.22 µg/mL against Staphylococcus aureus, highlighting the compound's potential as a lead for antibiotic development .
- Anti-cancer Research : Another investigation explored the anticancer potential of related piperidine derivatives. These compounds exhibited cytotoxicity against various cancer cell lines, suggesting that structural modifications could enhance their efficacy against tumors .
- HIV Research : In antiviral studies, compounds similar to this thiophene derivative were screened for activity against HIV strains, showing promising results in inhibiting viral replication while maintaining low cytotoxicity levels .
属性
IUPAC Name |
N,3-dimethyl-N-piperidin-4-ylthiophene-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2OS.ClH/c1-9-5-8-16-11(9)12(15)14(2)10-3-6-13-7-4-10;/h5,8,10,13H,3-4,6-7H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKNIPPYYRBJCKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)N(C)C2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















